molecular formula C9H13NO3 B13486865 ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate

ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate

Cat. No.: B13486865
M. Wt: 183.20 g/mol
InChI Key: AESCGHLLOIGZHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate typically involves the esterification of acrylic acid with an appropriate alcohol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to yield the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes where acrylic acid is reacted with ethanol in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate primarily involves its ability to polymerize and form long-chain polymers. The vinyl group in the compound undergoes free radical polymerization, leading to the formation of polyacrylates. These polymers exhibit unique properties such as flexibility, transparency, and resistance to environmental factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate is unique due to the presence of the N-ethenylformamido group, which imparts additional reactivity and potential for forming more complex polymers. This makes it particularly valuable in specialized applications such as biomedical devices and advanced coatings .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 2-[[ethenyl(formyl)amino]methyl]prop-2-enoate

InChI

InChI=1S/C9H13NO3/c1-4-10(7-11)6-8(3)9(12)13-5-2/h4,7H,1,3,5-6H2,2H3

InChI Key

AESCGHLLOIGZHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CN(C=C)C=O

Origin of Product

United States

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